molecular formula C12H23ClN2 B13967849 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine

2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine

Cat. No.: B13967849
M. Wt: 230.78 g/mol
InChI Key: YCQPIHNLPQBJFR-UHFFFAOYSA-N
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Description

2-(8-(Chloromethyl)-2-azaspiro[45]decan-2-yl)ethanamine is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves a multi-step process. One common method includes the formation of the spirocyclic core through a Prins/pinacol reaction. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . The chloromethyl group is then introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the chloromethyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation might produce a nitroso or nitro compound.

Scientific Research Applications

2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Industrial Chemistry: It is investigated for its potential use in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or hydrophobic interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine is unique due to its specific chloromethyl and ethanamine functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for developing new chemical entities with specific desired properties.

Properties

Molecular Formula

C12H23ClN2

Molecular Weight

230.78 g/mol

IUPAC Name

2-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]ethanamine

InChI

InChI=1S/C12H23ClN2/c13-9-11-1-3-12(4-2-11)5-7-15(10-12)8-6-14/h11H,1-10,14H2

InChI Key

YCQPIHNLPQBJFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CCl)CCN(C2)CCN

Origin of Product

United States

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